

Application Notes and Protocols for In Vivo Dissolution of Upidosin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Upidosin (also known as Rec 15/2739) is a potent and selective α -1 adrenoceptor antagonist. Its primary mechanism of action involves the blockade of α -1 adrenergic receptors, which are G-protein coupled receptors integral to the sympathetic nervous system's control of smooth muscle contraction. By inhibiting these receptors, **Upidosin** effectively relaxes smooth muscle, making it a compound of interest for various therapeutic areas, including conditions characterized by smooth muscle hyperreactivity. This document provides detailed protocols for the dissolution and administration of **Upidosin** for in vivo experimental studies in rodent models, along with an overview of its signaling pathway.

Chemical and Physical Properties

A summary of the key properties of **Upidosin** is presented in the table below. This information is critical for accurate preparation of solutions for in vivo administration.



Property	Value
Molecular Formula	C31H33N3O4
Molecular Weight	511.61 g/mol
Appearance	Crystalline solid
Solubility	Soluble in DMSO (250 mg/mL)
Mechanism of Action	α-1 Adrenoceptor Antagonist
Synonyms	Rec 15/2739, SB 216469

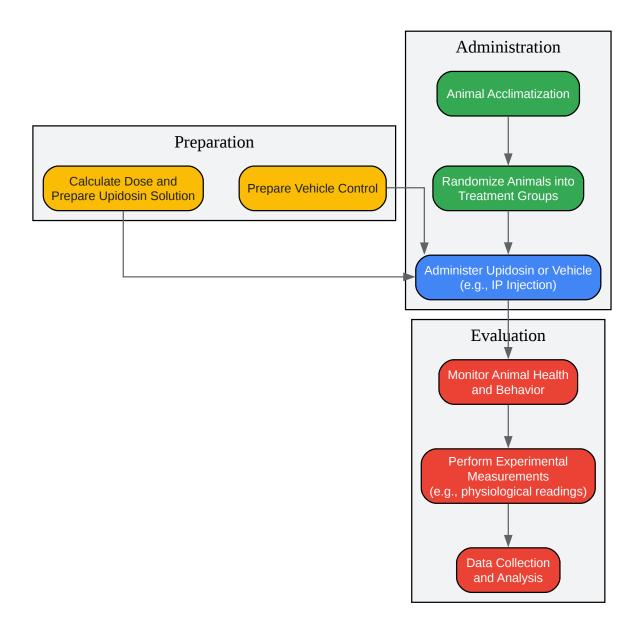
Signaling Pathway of Upidosin's Target: The α -1 Adrenergic Receptor

Upidosin exerts its pharmacological effects by antagonizing the α -1 adrenergic receptor. The activation of this receptor by its endogenous ligands, norepinephrine and epinephrine, initiates a well-defined signaling cascade that leads to smooth muscle contraction. **Upidosin** blocks this pathway at the receptor level.









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 To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Dissolution of Upidosin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683729#how-to-dissolve-upidosin-for-in-vivo-experiments]

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